4-cyclohexyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-CYCLOHEXYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tetrafluoroethoxyphenyl group, and a triazolylhydrosulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOHEXYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the tetrafluoroethoxyphenyl and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors and greener reaction conditions to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOHEXYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced derivatives of the compound.
Scientific Research Applications
4-CYCLOHEXYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-CYCLOHEXYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and compounds with tetrafluoroethoxyphenyl groups. Examples include:
- 4-CYCLOHEXYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-CYCLOHEXYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 4-CYCLOHEXYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17F4N3OS |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-cyclohexyl-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H17F4N3OS/c17-14(18)16(19,20)24-12-8-4-5-10(9-12)13-21-22-15(25)23(13)11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2,(H,22,25) |
InChI Key |
OXSBHVMJPKQOQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Origin of Product |
United States |
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